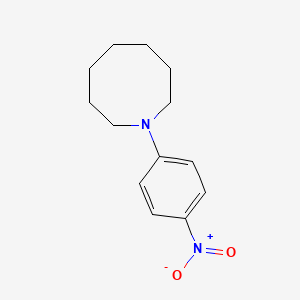

1-(4-Nitrophenyl)azocane

Description

1-(4-Nitrophenyl)azocane is a nitrogen-containing heterocyclic compound featuring an eight-membered azocane ring substituted with a 4-nitrophenyl group. For instance, compound 65 (1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethylpurine-2,6-dione) demonstrates significant acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.089 μM), highlighting the role of the azocane moiety in enhancing bioactivity . The 4-nitrophenyl group, commonly found in pharmacologically active compounds, likely contributes to electronic and steric effects that modulate interactions with biological targets.

Properties

CAS No. |

500014-92-6 |

|---|---|

Molecular Formula |

C13H18N2O2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

1-(4-nitrophenyl)azocane |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-6-12(7-9-13)14-10-4-2-1-3-5-11-14/h6-9H,1-5,10-11H2 |

InChI Key |

IXEBRXZCPBVAQH-UHFFFAOYSA-N |

SMILES |

C1CCCN(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1CCCN(CCC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Azocane-Containing Derivatives

- Compound 65 : This derivative, featuring an azocane ring linked to a purine core via an alkynyl chain, exhibits potent AChE inhibition, outperforming galantamine (a clinical AChE inhibitor). The bulky azocane substituent is critical for binding efficiency, as it likely occupies hydrophobic pockets in the enzyme active site .

- Compound 69 : A theophylline derivative with a 7-(3-(azocan-1-yl)-but-2-yn-1-yl) substituent shows moderate AChE inhibition, underscoring the importance of azocane positioning within the molecular framework .

Key Insight : Azocane rings enhance AChE inhibition when strategically placed, but their efficacy depends on the core structure and substituent connectivity.

Pyrazoline Derivatives with 4-Nitrophenyl Groups

Pyrazolines bearing 4-nitrophenyl groups exhibit diverse biological activities:

- Compound 2a : A precursor to pyrazoline derivatives (e.g., 3a, 5b) demonstrates anticancer activity comparable to 5-fluorouracil. The 4-nitrophenyl group likely enhances electron-withdrawing effects, stabilizing reactive intermediates during target interaction .

- Compound 4e : This pyrazoline derivative (1-(4-nitrophenyl)-3-(naphthofuran-yl)-5-aryl-pyrazoline) shows potent antimicrobial activity, attributed to the nitro group’s role in disrupting microbial cell membranes .

Structural Contrast : Unlike azocane-containing compounds, pyrazolines rely on a five-membered ring with two adjacent nitrogen atoms, favoring planar interactions with enzymes or DNA.

Imidazole and Benzimidazole Analogues

- 1-(4-Nitrophenyl)-1H-imidazole : Used in research for its versatility, this compound’s imidazole ring enables coordination with metal ions, suggesting applications in catalysis or material science. The nitro group enhances stability and electronic properties .

- N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine : Evaluated for effects on wheat germination, this compound’s nitro-phenyl group may influence redox signaling pathways in plants .

Functional Difference : Imidazole/benzimidazole cores prioritize electronic modulation over steric effects, contrasting with azocane’s conformational flexibility.

Data Table: Key Compounds and Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.